molecular formula C6H12F3N B3046412 (2S)-1,1,1-Trifluoro-4-methylpentan-2-amine CAS No. 1242338-87-9

(2S)-1,1,1-Trifluoro-4-methylpentan-2-amine

Cat. No. B3046412
CAS RN: 1242338-87-9
M. Wt: 155.16
InChI Key: GAIOQBNXIHMNHE-YFKPBYRVSA-N
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Description

(2S)-1,1,1-Trifluoro-4-methylpentan-2-amine, also known as 2S-TMPA, is a small molecule that has been used in a variety of scientific research applications. It is a chiral compound that has been used to study the effects of asymmetric synthesis on the properties of molecules. It has a unique structure that has enabled it to be used in a wide range of studies, including the study of enzyme-catalyzed reactions, the synthesis of pharmaceuticals, and the development of new materials.

Scientific Research Applications

(2S)-1,1,1-Trifluoro-4-methylpentan-2-amine has been used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, such as the study of the mechanism of action of enzymes. It has also been used in the synthesis of pharmaceuticals, as it can be used to synthesize chiral molecules with desired properties. Additionally, it has been used in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2S)-1,1,1-Trifluoro-4-methylpentan-2-amine is not fully understood. However, it is believed that the molecule acts as an inhibitor of certain enzymes, such as proteases and phosphatases. This inhibition is thought to be due to the formation of a covalent bond between the molecule and the enzyme, resulting in the inhibition of the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the molecule may have an effect on certain metabolic pathways, as it has been shown to inhibit the activity of certain enzymes. Additionally, it has been shown to have an effect on the structure and function of proteins, which may suggest that it has an effect on the structure and function of cells.

Advantages and Limitations for Lab Experiments

The use of (2S)-1,1,1-Trifluoro-4-methylpentan-2-amine in laboratory experiments has several advantages. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is a chiral molecule, which makes it useful for the study of asymmetric synthesis. Finally, it is a relatively inexpensive molecule, which makes it cost-effective for laboratory experiments. However, there are some limitations to its use, such as its instability in certain conditions and its potential toxicity.

Future Directions

The potential future directions for the use of (2S)-1,1,1-Trifluoro-4-methylpentan-2-amine in scientific research include the development of new materials, the study of enzyme-catalyzed reactions, and the synthesis of pharmaceuticals. Additionally, it could be used to study the effects of asymmetric synthesis on the properties of molecules, as well as the effect of chirality on the structure and function of proteins. Finally, it could be used in the study of metabolic pathways and the development of new drugs.

properties

IUPAC Name

(2S)-1,1,1-trifluoro-4-methylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-4(2)3-5(10)6(7,8)9/h4-5H,3,10H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIOQBNXIHMNHE-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679276
Record name (2S)-1,1,1-Trifluoro-4-methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1242338-87-9
Record name (2S)-1,1,1-Trifluoro-4-methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1,1,1-Trifluoro-4-methylpentan-2-amine
Reactant of Route 2
(2S)-1,1,1-Trifluoro-4-methylpentan-2-amine
Reactant of Route 3
(2S)-1,1,1-Trifluoro-4-methylpentan-2-amine
Reactant of Route 4
(2S)-1,1,1-Trifluoro-4-methylpentan-2-amine
Reactant of Route 5
(2S)-1,1,1-Trifluoro-4-methylpentan-2-amine
Reactant of Route 6
(2S)-1,1,1-Trifluoro-4-methylpentan-2-amine

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